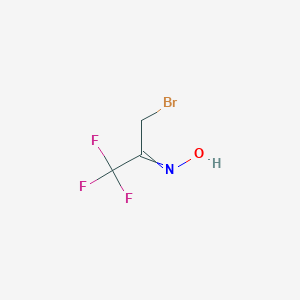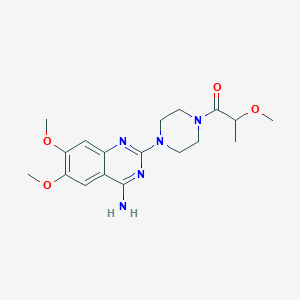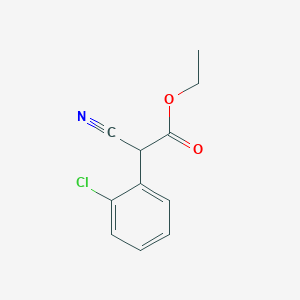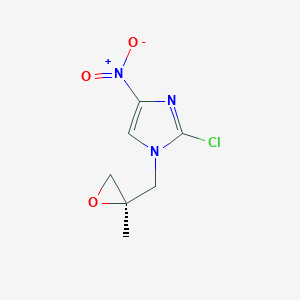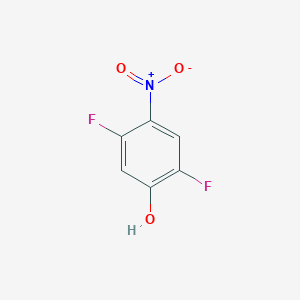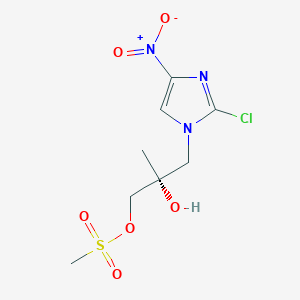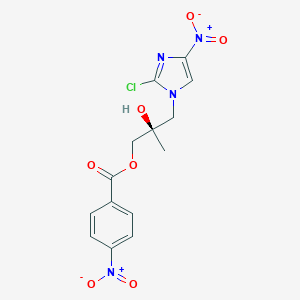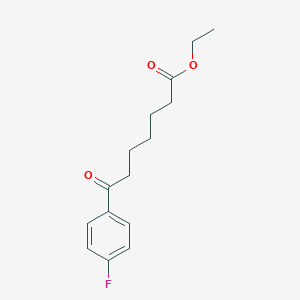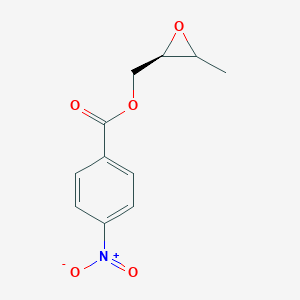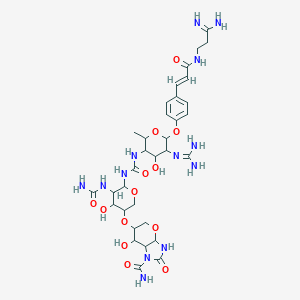
Coumamidine gamma1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumamidine gamma1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin, which is a natural compound found in many plants. Coumamidine gamma1 has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of coumamidine gamma1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Coumamidine gamma1 has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and insecticidal properties. Coumamidine gamma1 has been shown to inhibit the activity of thrombin, a key enzyme in the coagulation cascade, and to reduce inflammation by modulating the activity of NF-κB. In addition, coumamidine gamma1 has been shown to have insecticidal properties, making it a potential candidate for use as a natural pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
Coumamidine gamma1 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods, allowing for the production of large quantities of the compound. Another advantage is that it has been shown to have multiple potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions. Another limitation is that its insecticidal properties may make it difficult to use in certain experiments that involve insects or other arthropods.
Orientations Futures
There are several potential future directions for research on coumamidine gamma1. One direction is to further investigate its mechanism of action and how it modulates signaling pathways in different cell types and tissues. Another direction is to explore its potential applications in medicine, agriculture, and environmental science, including the development of new drugs, natural pesticides, and fluorescent probes for heavy metal ion detection. Additionally, future research could focus on optimizing the synthesis methods for coumamidine gamma1 to improve yield and purity.
Méthodes De Synthèse
Coumamidine gamma1 can be synthesized using different methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Hantzsch reaction. The Pechmann condensation reaction involves the reaction of phenol with a carboxylic acid in the presence of a catalyst, while the Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malonic ester in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a beta-ketoester and ammonia in the presence of a catalyst. These methods have been used to synthesize coumamidine gamma1 with varying yields and purity.
Applications De Recherche Scientifique
Coumamidine gamma1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, coumamidine gamma1 has been shown to have anticoagulant and anti-inflammatory properties, making it a potential candidate for the treatment of blood clotting disorders and inflammatory diseases. In agriculture, coumamidine gamma1 has been studied for its potential use as a natural pesticide due to its insecticidal properties. In environmental science, coumamidine gamma1 has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
Numéro CAS |
121634-35-3 |
|---|---|
Nom du produit |
Coumamidine gamma1 |
Formule moléculaire |
C33H49N13O13 |
Poids moléculaire |
835.8 g/mol |
Nom IUPAC |
6-[6-[[6-[4-[(E)-3-[(3-amino-3-iminopropyl)amino]-3-oxoprop-1-enyl]phenoxy]-5-(diaminomethylideneamino)-4-hydroxy-2-methyloxan-3-yl]carbamoylamino]-5-(carbamoylamino)-4-hydroxyoxan-3-yl]oxy-7-hydroxy-2-oxo-3,3a,5,6,7,7a-hexahydropyrano[2,3-d]imidazole-1-carboxamide |
InChI |
InChI=1S/C33H49N13O13/c1-12-19(25(50)21(41-29(36)37)28(57-12)58-14-5-2-13(3-6-14)4-7-18(47)40-9-8-17(34)35)43-32(53)44-26-20(42-30(38)51)23(48)15(10-55-26)59-16-11-56-27-22(24(16)49)46(31(39)52)33(54)45-27/h2-7,12,15-16,19-28,48-50H,8-11H2,1H3,(H3,34,35)(H2,39,52)(H,40,47)(H,45,54)(H4,36,37,41)(H3,38,42,51)(H2,43,44,53)/b7-4+ |
Clé InChI |
RALPRAPANVNIPH-QPJJXVBHSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCC(=N)N)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4COC5C(C4O)N(C(=O)N5)C(=O)N)O)NC(=O)N |
Synonymes |
coumamidine gamma(1) coumamidine gamma1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



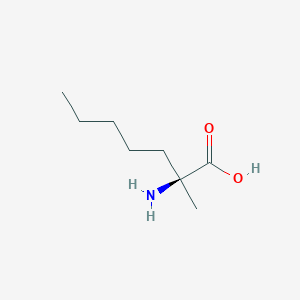

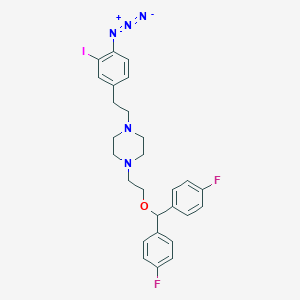
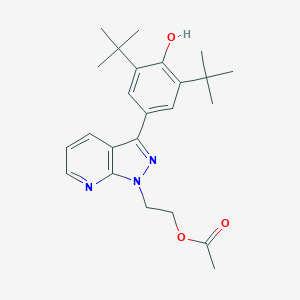
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
